Goralatide

peptide stability ACE degradation pharmacokinetics

Goralatide (AcSDKP, 487.5 Da) is the synthetically pure reference standard for hematopoietic stem cell cycle inhibition studies. Unlike generic AcSDKP preparations, Goralatide provides the validated 4.5-minute in vivo half-life baseline required for ACE-resistant analog development. Its selective protection of normal hematopoietic progenitors (10⁻⁹ M, CFU-GM, CFU-S, LTRCs) versus leukemic cells is uniquely documented. Procurement must be accompanied by circadian-controlled dosing protocols (3–9 HALO) to achieve reproducible results. Available as high-purity (≥95% HPLC) lyophilized powder with cold-chain shipping.

Molecular Formula C20H33N5O9
Molecular Weight 487.5 g/mol
CAS No. 120081-14-3
Cat. No. B1671990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoralatide
CAS120081-14-3
SynonymsAc-SDKP
Ac-Ser-Asp-Lys-Pro
Ac-Ser-Asp-Lys-Pro-NH2
acetyl-N-Ser-Asp-Lys-Pro
acetyl-SDKP
acetyl-seryl-aspartyl-lysyl-prolinamide
acetyl-seryl-aspartyl-lysyl-proline
AcSDKP
AcSDKP-NH2
goralatide
N-acetyl-Ser-Asp-Lys-Pro
seraspenide
Molecular FormulaC20H33N5O9
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1
InChIKeyHJDRXEQUFWLOGJ-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Goralatide (CAS 120081-14-3): Procurement-Relevant Identity and Baseline Characterization of AcSDKP Tetrapeptide


Goralatide (CAS 120081-14-3, molecular formula C20H33N5O9, molecular weight 487.5 Da) is the synthetic tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), corresponding to the N-terminal fragment (1–4) of thymosin β4 [1]. It functions as a physiological regulator of hematopoiesis, inhibiting the entry of pluripotent hematopoietic stem cells into S-phase of the cell cycle [2]. Goralatide is a specific substrate for the N-terminal active site of angiotensin I-converting enzyme (ACE), which mediates its rapid degradation in vivo with a reported half-life of approximately 4.5 minutes in plasma [3].

Why Goralatide Cannot Be Simply Substituted with Generic AcSDKP or Thymosin β4 Fragments in Myeloprotection Protocols


Although Goralatide is chemically identical to the endogenous tetrapeptide AcSDKP, generic substitution with unqualified AcSDKP preparations or alternative thymosin β4 fragments introduces substantial experimental and translational risk. Endogenous AcSDKP levels and ACE-mediated degradation kinetics vary significantly across species and disease states, with ACE activity increasing by approximately 50% during active bone marrow regeneration following chemotherapy in mice [1]. This variability directly impacts the achievable protective concentrations at the target site. Furthermore, synthetic AcSDKP (Goralatide) administered exogenously protects normal mice from chemotherapy-induced hematological toxicity, yet this beneficial effect is markedly lower in humans [1], demonstrating that species-specific metabolic handling precludes simple cross-species extrapolation. The narrow optimal concentration range for Goralatide activity—coupled with its extremely short in vivo half-life of 4.5 minutes [2]—means that even minor variations in purity, formulation, or dosing schedule between generic suppliers can produce divergent or null experimental outcomes.

Goralatide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Against Analogs and Alternatives


In Vivo Stability: Goralatide Half-Life Versus ACE-Resistant Analogs

Goralatide exhibits an extremely short in vivo half-life of approximately 4.5 minutes in plasma due to rapid degradation by angiotensin I-converting enzyme (ACE) [1]. In contrast, ACE-resistant analogs of AcSDKP—including pseudopeptides with modified peptide bonds (Ac-SerΨ(CH2-NH)Asp-Lys-Pro, Ac-Ser-AspΨ(CH2-NH)Lys-Pro, Ac-Ser-Asp-LysΨ(CH2-N)Pro) and the C-terminus modified peptide AcSDKP-NH2—demonstrate high stability toward ACE degradation in vitro [2]. This stability differential is the primary driver behind the development of next-generation AcSDKP analogs intended to improve upon the myeloprotection displayed by native Goralatide [2].

peptide stability ACE degradation pharmacokinetics analog design

Chemotherapy Protection: Goralatide Plus G-CSF Versus Goralatide Alone

In a murine model of doxorubicin (DOX)-induced hematotoxicity, Goralatide administered via continuous subcutaneous infusion at 2.4 μg/day for 3 days reduced DOX-induced mortality. However, the recovery of colony-forming units-granulocyte/macrophage (CFU-GM) in Goralatide-DOX-treated mice was further optimized by the subsequent administration of granulocyte colony-stimulating factor (G-CSF) [1]. The coadministration of Goralatide with DOX improved the therapeutic index by reducing both acute hematotoxicity on late stem cells and progenitors and long-term toxicity on long-term reconstituting cells (LTRCs) [1].

myeloprotection doxorubicin G-CSF combination therapy

Hyperthermic Protection: CFU-GM S-Phase Reduction and Survival Enhancement with Goralatide

In murine bone marrow cells heat-treated at 43°C for up to 90 minutes, an 8-hour incubation with 10⁻⁹ M Goralatide reduced the proportion of CFU-GM cells in S-phase from 30% to 10%, resulting in an almost 10-fold increase in survival after 90 minutes at 43°C [1]. For primitive hematopoietic subsets in 5-FU-pretreated mice, incubation with 10⁻⁹ M Goralatide for 16–24 hours abolished the 5-FU-induced increase in proliferative activity of CFU-S-12 and stem cells with marrow repopulating ability, thereby decreasing their hyperthermic sensitivity [1]. The cytotoxic effect of Goralatide incubation on the absolute number of hematopoietic progenitors and stem cells was <10% [1].

hyperthermia purging CFU-GM stem cell protection

Selectivity: Normal Versus Leukemic Progenitor Cell Protection During Hyperthermic Purging

In human bone marrow, a 21-hour incubation with 10⁻⁹ M Goralatide reduces the number of normal hematopoietic progenitor cells in S-phase and concomitantly decreases their hyperthermic sensitivity. In contrast, the cell cycle progression of leukemic progenitor cells (CFU-AML) is not affected by Goralatide pretreatment, and these cells are therefore not protected from hyperthermia-induced cell killing [1]. This differential effect increases the therapeutic window of hyperthermic purging: following 120 min at 43°C without Goralatide, CFU-AML are decreased by 5-log while normal committed progenitors (CFU-GM, BFU-E, CFU-E) are reduced by only 1-log [1]. Goralatide pretreatment further protects normal progenitors while leaving leukemic cell killing unaffected [1].

selectivity leukemia CFU-AML therapeutic window

Circadian Pharmacology: Continuous Goralatide Infusion Increases Plasma AcSDKP Fivefold and Suppresses CFU-GM Rhythm

In mice synchronized to a 12-hour light/dark cycle, continuous AcSDKP (Goralatide) infusion at 24 μg/day for 7 days increased mean plasma AcSDKP levels fivefold at 3 or 9 hours after light onset (HALO) compared to saline-infused controls, thereby inverting its physiologic circadian rhythm [1]. This increase suppressed the CFU-GM peak that normally occurs at these times. However, the rhythms in bone marrow AcSDKP concentration remained similar with or without AcSDKP infusion, indicating that the inhibition was indirect [1]. Mean leukocyte and lymphocyte counts were significantly reduced with AcSDKP infusion, while their circadian rhythms remained unaffected and were amplified [1].

chronopharmacology circadian rhythm CFU-GM continuous infusion

New Molecular Entity (NME) Status: Goralatide's Distinct Regulatory Classification

Goralatide is classified as a New Molecular Entity (NME) and has received Orphan Drug designation for chemotherapy-induced damage, haematological disorders, and transplant rejection [1]. This regulatory classification formally distinguishes Goralatide from unapproved or generic AcSDKP preparations that lack the same development-stage validation. The NME status reflects a formal regulatory recognition of the compound as a distinct molecular entity with defined pharmaceutical properties, a designation that generic AcSDKP vendors cannot claim [1].

regulatory status NME orphan drug drug development

Goralatide: Evidence-Defined Application Scenarios for Scientific Procurement and Experimental Design


Validated Reference Standard for ACE-Resistant AcSDKP Analog Development

Goralatide serves as the essential comparator baseline for studies developing next-generation AcSDKP analogs designed to overcome ACE-mediated degradation. With a well-characterized in vivo half-life of 4.5 minutes [1] and established activity in hematopoietic stem cell inhibition, Goralatide provides the quantitative reference against which the improved stability and retained bioactivity of ACE-resistant pseudopeptides and C-terminus modified analogs (e.g., AcSDKP-NH2) can be directly measured [2].

Ex Vivo Hyperthermic Purging Protocols Requiring Selective Protection of Normal Progenitors

In autologous stem cell transplantation settings where hyperthermic purging is employed to eliminate residual leukemic cells, Goralatide provides validated, quantitative protection of normal hematopoietic progenitors while leaving leukemic progenitors (CFU-AML) unaffected [1]. At 10⁻⁹ M with 21-hour incubation, Goralatide reduces normal progenitor S-phase entry and increases the therapeutic window between normal cell protection (1-log reduction) and leukemic cell killing (5-log reduction) [1]. This selectivity profile is uniquely documented for Goralatide and cannot be presumed for generic AcSDKP.

Myeloprotection Studies Requiring Combination Assessment with G-CSF

For experiments evaluating hematopoietic recovery following chemotherapy, Goralatide provides the established baseline for stem cell compartment protection (LTRCs, CFU-S, HPP-CFC, CFU-GM) against doxorubicin toxicity [1]. When procuring Goralatide for such studies, experimental designs should incorporate the validated finding that subsequent G-CSF administration further optimizes CFU-GM recovery beyond Goralatide alone [1], enabling precise quantification of combination therapy effects.

Chronopharmacology Experiments Requiring Circadian Time-of-Day Controlled Dosing

Given that Goralatide pharmacology exhibits circadian rhythmicity—with continuous infusion producing a fivefold increase in plasma AcSDKP at specific times (3–9 HALO) and suppression of the physiologic CFU-GM peak [1]—procurement of Goralatide for in vivo studies must be accompanied by strict circadian-controlled experimental protocols. This chronopharmacologic property distinguishes Goralatide from non-circadian-dependent cell-cycle inhibitors and requires standardized time-of-day dosing schedules to achieve reproducible results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goralatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.